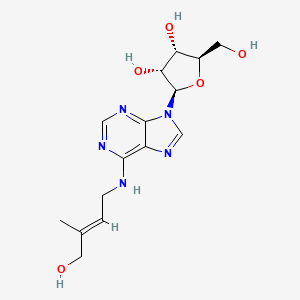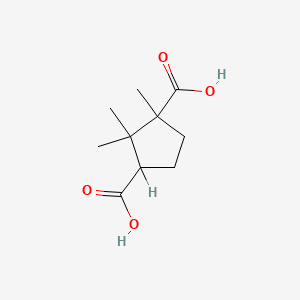
Ruthenium(III) nitrosyl chloride hydrate
Overview
Description
Ruthenium(III) nitrosyl chloride hydrate is a coordination compound with the formula Ru(NO)Cl₃·xH₂O. It is known for its dark red to dark brown appearance and is used in various scientific and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Ruthenium(III) nitrosyl chloride hydrate, also known as MFCD00150427, is a complex compound that primarily targets certain biochemical reactions as a catalyst
Mode of Action
The compound interacts with its targets by facilitating chemical reactions. For instance, it has been used to prepare a nanoparticulate ruthenium-aluminum oxyhydroxide catalyst for the efficient dehydrogenation of arylmethyl alcohols to the corresponding aldehydes . It also catalyzes the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .
Biochemical Pathways
It is known to play a role in the dehydrogenation of arylmethyl alcohols and the synthesis of 2-ethyl-3-methylquinolines . These reactions suggest that the compound may influence pathways related to these molecules.
Pharmacokinetics
It is known that the compound is highly insoluble , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. For example, in the dehydrogenation of arylmethyl alcohols, the compound facilitates the conversion of these alcohols to their corresponding aldehydes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility could be affected by the pH and temperature of the environment . .
Biochemical Analysis
Biochemical Properties
Ruthenium(III) nitrosyl chloride hydrate plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA, albumin, and apotransferrin, indicating its potential in influencing genetic and protein-related processes . The nature of these interactions often involves the formation of coordination complexes, which can alter the activity and function of the biomolecules involved.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to induce cytotoxicity in cancer cell lines such as MCF-7 and HeLa cells . This compound influences cell function by generating reactive oxygen species (ROS), which can lead to apoptosis or programmed cell death. Additionally, it affects cell signaling pathways and gene expression, further impacting cellular metabolism and overall cell health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to release nitric oxide (NO), a molecule known for its signaling properties in biological systems . The compound can undergo photoinduced linkage isomerization, leading to the release of NO, which then interacts with various biomolecules. This interaction can result in enzyme inhibition or activation and changes in gene expression, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo hydrolysis, affecting its stability and long-term effects on cellular function . In vitro and in vivo studies have demonstrated that the compound’s cytotoxic effects can persist over time, making it a valuable tool for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inducing apoptosis in cancer cells. At higher doses, it can become toxic and cause adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nitric oxide metabolism. The compound interacts with enzymes and cofactors that regulate NO production and utilization . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biological activity and effectiveness. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, its localization to the nucleus can enhance its interaction with DNA, while localization to the mitochondria can influence cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium(III) nitrosyl chloride hydrate can be synthesized by reacting ruthenium trichloride with nitric oxide in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrially, ruthenium trichloride hydrate is produced by dissolving ruthenium oxides in hydrochloric acid, followed by recrystallization to obtain the hydrated salt . This method ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Ruthenium(III) nitrosyl chloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as formic acid or formaldehyde are used.
Substitution: Ligand exchange reactions often involve the use of other halides or organic ligands.
Major Products Formed:
Oxidation: Higher oxidation state ruthenium compounds.
Reduction: Lower oxidation state ruthenium compounds.
Substitution: Various substituted ruthenium complexes.
Scientific Research Applications
Ruthenium(III) nitrosyl chloride hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O): Used in similar applications but lacks the nitrosyl ligand, which imparts unique reactivity to ruthenium(III) nitrosyl chloride hydrate.
Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)x(OH)y): Another nitrosyl complex with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the nitrosyl ligand, which enhances its reactivity and makes it suitable for specific applications in catalysis and medicine .
Properties
IUPAC Name |
nitroxyl anion;trichlororuthenium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.NO.H2O.Ru/c;;;1-2;;/h3*1H;;1H2;/q;;;-1;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZDHODAFLQGCU-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=O.O.Cl[Ru](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2NO2Ru- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32535-76-5 | |
| Record name | Ruthenium(III) nitrosyl chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















